3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid
Overview
Description
3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid is a boronic acid derivative with the molecular formula C10H13BF2O3 and a molecular weight of 230.02 g/mol . This compound is characterized by the presence of two fluorine atoms, an isopropoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-isopropoxy-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or aryl-vinyl compounds . This reaction is facilitated by a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., THF, toluene).
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an isopropoxy group.
3,5-Difluorophenylboronic acid: Lacks the isopropoxy and methyl groups, making it less sterically hindered.
4-Isopropoxyphenylboronic acid: Similar but lacks the fluorine atoms, affecting its reactivity and electronic properties.
Uniqueness: 3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid is unique due to the combination of fluorine atoms, isopropoxy group, and methyl group on the phenyl ring. This unique structure imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
(3,5-difluoro-2-methyl-4-propan-2-yloxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-5(2)16-10-8(12)4-7(11(14)15)6(3)9(10)13/h4-5,14-15H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQAIZUGLYZKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OC(C)C)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167597 | |
Record name | Boronic acid, B-[3,5-difluoro-2-methyl-4-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-88-5 | |
Record name | Boronic acid, B-[3,5-difluoro-2-methyl-4-(1-methylethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3,5-difluoro-2-methyl-4-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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